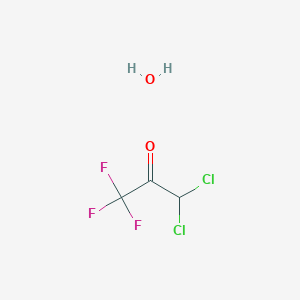

3,3-Dichloro-1,1,1-trifluoroacetone hydrate

説明

3,3-Dichloro-1,1,1-trifluoroacetone hydrate (CAS: 1049731-87-4) is a fluorinated ketone hydrate with the molecular formula C₃H₃Cl₂F₃O₂ and a molecular weight of 198.956 g/mol . It exists as a stable solid due to its hydrated structure, distinguishing it from its anhydrous counterpart (CAS: 126266-75-9, molecular weight: 180.941 g/mol) . This compound is synthesized via bromination of trifluoroacetone or reaction of pentachloroacetone with hydrogen fluoride . Its primary applications include serving as a precursor for fluorinated heterocycles (e.g., quinoxalines, imidazoles) and phenylhydrazones, as well as in the enantioselective synthesis of trifluorolactic acid derivatives .

特性

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropan-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEKWOQVHQYTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Cl)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381236 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049731-87-4 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Distillation from Mixtures Containing Chlorinated Fluorinated Acetones

One method involves the purification of 3,3-dichloro-1,1,1-trifluoroacetone hydrate by simple distillation from mixtures containing related chlorinated fluorinated acetones. The process typically includes:

- Removal of other chlorinated fluorinated acetones such as 3-chloro-1,1,1-trifluoroacetone and 3,3,3-trichloro-1,1,1-trifluoroacetone by fractional distillation.

- Collection of this compound at approximately 103.5 °C.

- The hydrate form is collected simultaneously with about two moles of water, indicating the compound exists as a dihydrate or monohydrate of the diol form.

This method yields 3,3-dichloro-1,1,1-trifluoroacetone substantially free of other organic substances and is suitable for obtaining the hydrate form directly during distillation.

Synthesis via Halogenated Acetone and Metal Reaction

A synthetic approach involves reacting halogenated acetones with metals such as zinc in the presence of a proton donor (e.g., water). Specifically:

- 3,3-Dichloro-1,1,1-trifluoroacetone aqueous solution is reacted with zinc powder suspended in water at elevated temperatures (~85 °C).

- The reaction proceeds over 1.5 hours with controlled addition of the acetone solution.

- The product mixture contains 1,1,1-trifluoroacetone along with minor fluorinated acetone derivatives.

- Purification by distillation yields high-purity trifluoroacetone.

While this method primarily targets 1,1,1-trifluoroacetone production, the starting material this compound is prepared or purified beforehand, indicating the importance of this compound as a precursor.

化学反応の分析

Types of Reactions

3,3-Dichloro-1,1,1-trifluoroacetone hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidation products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups

科学的研究の応用

Organic Synthesis

3,3-Dichloro-1,1,1-trifluoroacetone hydrate is widely used as a reagent in organic synthesis. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Substitution | 3,3-Dimethoxy-1,1,1-trifluoroacetone | Sodium methoxide |

| Oxidation | Trifluoroacetic acid | Potassium permanganate |

| Reduction | Trifluoroethanol | Lithium aluminum hydride |

Biological Studies

In biological research, this compound is utilized as a probe to investigate enzyme mechanisms and metabolic pathways. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool for studying protein interactions and functions.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits certain enzymes by modifying their active sites. This property is exploited in drug discovery processes aimed at developing new therapeutic agents .

Industrial Applications

The compound finds applications in the production of specialty chemicals and polymers. Its unique properties contribute to the development of materials with specific characteristics such as enhanced chemical resistance and stability under extreme conditions.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in chemical synthesis |

| Polymer Production | Enhances properties of fluorinated polymers |

作用機序

The mechanism of action of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Physical Properties

The table below summarizes key differences in molecular structure and physical properties between 3,3-dichloro-1,1,1-trifluoroacetone hydrate and related compounds:

Research Findings and Industrial Relevance

- Enantioselective Synthesis : The hydrate form enables asymmetric synthesis of chiral trifluoromethylated compounds, critical in drug development .

- Comparative Reactivity : The dichloro-substituted hydrate exhibits superior stability and controlled reactivity compared to the anhydrous form or parent compound, making it preferable in multistep syntheses .

- Eco-Friendly Alternatives : Research highlights the hydrate’s role in replacing hazardous reagents (e.g., HF) in fluorination processes .

生物活性

3,3-Dichloro-1,1,1-trifluoroacetone hydrate (CAS Number: 1049731-87-4) is a halogenated organic compound with significant biological activity. This article explores its toxicological profile, mechanisms of action, and potential applications in various fields, drawing from diverse scientific literature and case studies.

- Molecular Formula : C₃H₃Cl₂F₃O₂

- Molecular Weight : 198.96 g/mol

- Boiling Point : 103 °C

- Appearance : Colorless to pale yellow liquid

Toxicological Profile

This compound exhibits notable toxicity, primarily due to its halogenated structure. Research indicates that halogenated compounds can induce various biological effects, including cytotoxicity and organ-specific toxicity.

Acute Toxicity

Acute exposure studies have demonstrated that this compound can lead to significant toxic effects in laboratory animals. For instance:

- Study Findings : In a study involving rats exposed to high doses of the compound, symptoms included respiratory distress and cardiovascular irregularities. Histopathological examinations revealed necrosis in liver and cardiac tissues .

Chronic Toxicity

Chronic exposure assessments indicate potential long-term health risks associated with repeated exposure to the compound. Key findings include:

- Weight Loss and Organ Damage : Rats subjected to prolonged exposure exhibited significant weight loss and histological changes in the liver and kidneys, suggesting organ dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

- Cytochrome P450 Interaction : The compound is metabolized primarily by cytochrome P450 enzymes in the liver. This metabolic pathway can lead to the formation of reactive metabolites that may contribute to its toxic effects .

- Oxidative Stress Induction : Studies have shown that exposure to this compound can result in increased oxidative stress markers in cells, leading to cellular damage and apoptosis .

Case Studies

Several case studies have documented the biological effects of this compound:

Case Study 1: Cardiotoxicity

A study investigating the cardiotoxic effects of halogenated solvents found that exposure to this compound caused arrhythmias in animal models. The study concluded that the compound's metabolites might interfere with cardiac ion channels .

Case Study 2: Hepatotoxicity

Research on hepatotoxicity revealed that administration of the compound resulted in elevated liver enzymes and histopathological changes consistent with liver injury. The study emphasized the need for careful handling and risk assessment when working with this chemical in laboratory settings .

Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 3,3-dichloro-1,1,1-trifluoroacetone hydrate, and how can purity (≥98%) be ensured?

The synthesis typically involves halogenation of trifluoroacetone derivatives under controlled conditions. For purification, fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is advised. Purity verification should employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity and absence of byproducts like unreacted precursors or halogenated impurities .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (RH 60–90%), and light (UV/visible). Monitor degradation via periodic NMR, FT-IR, and LC-MS analyses. The hydrate form may exhibit hygroscopicity; thus, anhydrous storage in inert atmospheres (argon) is recommended for long-term stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods, chemical-resistant gloves (nitrile/neoprene), and eye protection. Avoid contact with reducing agents or bases, as reactions may release toxic gases (e.g., HCl, HF). Emergency protocols should include calcium gluconate gel for HF exposure and neutralization of spills with sodium bicarbonate .

Q. Which spectroscopic techniques are optimal for distinguishing the hydrate form from its anhydrous counterpart?

FT-IR can identify O–H stretching (3200–3600 cm⁻¹) in the hydrate. Solid-state NMR (¹³C, ¹⁹F) resolves differences in crystallinity, while thermogravimetric analysis (TGA) quantifies water loss upon heating (50–150°C) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing trifluoromethyl heterocycles using this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) model transition states and intermediates in reactions with aryl boronic acids or thiosemicarbazides. Software like Gaussian or ORCA integrates with experimental data to optimize stereoselectivity and minimize side products, as demonstrated in trifluoropyruvaldehyde hydrate syntheses .

Q. What strategies resolve contradictory data in catalytic applications of this compound, such as unexpected byproduct formation?

Use design of experiments (DoE) with factorial designs to isolate variables (e.g., temperature, solvent polarity). For example, a 2³ factorial design can assess interactions between reaction time, catalyst loading, and solvent dielectric constant. Conflicting results may arise from trace moisture; employ Karl Fischer titration to quantify water content and adjust anhydrous conditions .

Q. How can membrane separation technologies improve the scalability of reactions involving this compound?

Nanofiltration membranes (e.g., polyamide-based) selectively separate halogenated byproducts from the desired product. Optimize transmembrane pressure (3–5 bar) and solvent resistance using compatibility charts. Continuous flow systems with in-line NMR monitoring enhance yield and reduce batch-to-batch variability .

**What role does this compound play in synthesizing anti-tumor CDK inhibitors, and how can reaction kinetics be optimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。